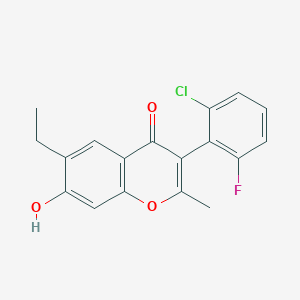

![molecular formula C18H21ClN2O B2994346 N-[3-chloro-2-(1H-pyrrol-1-yl)benzyl]cyclohexanecarboxamide CAS No. 866042-75-3](/img/structure/B2994346.png)

N-[3-chloro-2-(1H-pyrrol-1-yl)benzyl]cyclohexanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

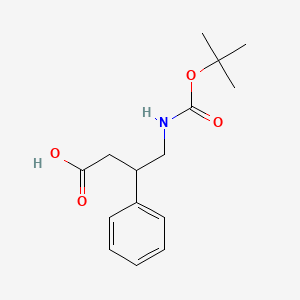

The molecular structure of “N-[3-chloro-2-(1H-pyrrol-1-yl)benzyl]cyclohexanecarboxamide” consists of a pyrrole ring attached to a benzyl group, which is further connected to a cyclohexanecarboxamide group . The presence of the pyrrole ring is a key feature of this compound .Chemical Reactions Analysis

While specific chemical reactions involving “N-[3-chloro-2-(1H-pyrrol-1-yl)benzyl]cyclohexanecarboxamide” are not detailed in the retrieved sources, pyrrole-containing compounds are known to participate in a variety of chemical reactions . These include reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride .Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of derivatives related to cyclohexanecarboxamide compounds have been a significant area of research. These compounds, including various derivatives with aryl substituents, have been synthesized and characterized by elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was elucidated, showing the cyclohexane ring adopting a chair conformation, stabilized by an intramolecular hydrogen bond forming a pseudo-six-membered ring (Özer et al., 2009).

Antitumor Agents

Derivatives of benzothiazole, synthesized based on cyclohexanecarboxamide frameworks, have shown selective cytotoxicity against tumorigenic cell lines, demonstrating potential as potent antitumor agents. This underscores the relevance of cyclohexanecarboxamide derivatives in medicinal chemistry, particularly in cancer therapy (Yoshida et al., 2005).

Polymer Synthesis

Cyclohexanecarboxamide derivatives have been utilized in the synthesis of polyamides, offering insights into the impact of the cyclohexane structure on polymer properties. These polymers have been shown to exhibit good solubility in polar organic solvents and to afford transparent, flexible, and tough films, suggesting applications in materials science (Yang et al., 1999).

Anticancer and α-Glucosidase Inhibitory Activities

The synthesis of pyridine-dicarboxamide-cyclohexanone derivatives has revealed variable anticancer activities and α-glucosidase inhibitory activities, with certain derivatives showing potent efficacy against specific cancer cell lines and high toxicity against liver cancer cells. These findings indicate the therapeutic potential of cyclohexanecarboxamide derivatives in both cancer treatment and diabetes management (Al-Majid et al., 2019).

Hydrogen Bonding and Structural Analysis

Research into the hydrogen bonding and structural analysis of anticonvulsant enaminones, including cyclohexanone derivatives, has provided detailed insights into their molecular structures, which are crucial for understanding their biological activities and potential applications in pharmacology (Kubicki et al., 2000).

properties

IUPAC Name |

N-[(3-chloro-2-pyrrol-1-ylphenyl)methyl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O/c19-16-10-6-9-15(17(16)21-11-4-5-12-21)13-20-18(22)14-7-2-1-3-8-14/h4-6,9-12,14H,1-3,7-8,13H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEFDVFAVLSDHAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NCC2=C(C(=CC=C2)Cl)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-chloro-2-(1H-pyrrol-1-yl)benzyl]cyclohexanecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-tert-butyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2994267.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2994269.png)

![(9-methyl-4-((3-methylbenzyl)thio)-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2994270.png)

![3-[3-(3-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2994274.png)

![N-(1-cyanocycloheptyl)-2-[(2-{[cyclohexyl(methyl)amino]methyl}phenyl)amino]acetamide](/img/structure/B2994277.png)

![N-(2-chlorobenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2994278.png)

![2-[6-(3-Chlorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2994281.png)

![2-(3-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/no-structure.png)